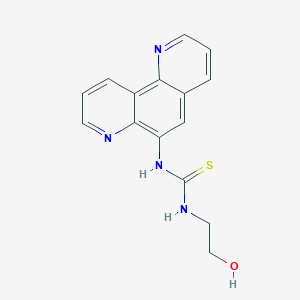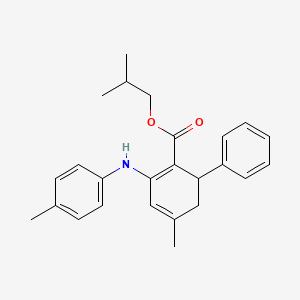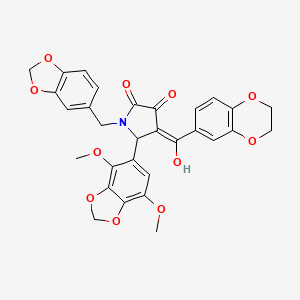
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound characterized by the presence of two pyrazole rings substituted with chlorine, iodine, and methyl groups
Preparation Methods
The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings through cyclization reactions of appropriate precursors.
Substitution Reactions: Chlorine and iodine atoms are introduced into the pyrazole rings via halogenation reactions.
Coupling Reaction: The two substituted pyrazole rings are then coupled through a butanone linker using a suitable coupling reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE can be compared with other similar compounds, such as:
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-butanone: Lacks the iodine substitution.
1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-butanone: Lacks the chlorine substitution.
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-butanone: Contains bromine instead of iodine.
The uniqueness of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18ClIN4O |
|---|---|
Molecular Weight |
420.67 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C14H18ClIN4O/c1-8-13(15)10(3)20(18-8)12(21)6-5-7-19-11(4)14(16)9(2)17-19/h5-7H2,1-4H3 |
InChI Key |
GWLUCOGGINSDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CCCN2C(=C(C(=N2)C)I)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)

![3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]](/img/structure/B11057143.png)
![ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11057158.png)
![methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11057170.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)


![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
![Ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11057192.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057200.png)
![4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine](/img/structure/B11057201.png)
![(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057206.png)
![1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057208.png)
